Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 5-Chloro-4-methylpicolinaldehyde
For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), the C-Br bond in 5-bromo-4-methylpicolinaldehyde undergoes oxidative addition significantly faster than the C-Cl bond in its 5-chloro analog (CAS 886364-96-1), enabling milder reaction conditions and higher yields [1]. The methyl group at the 4-position does not sterically impede the coupling at the 5-position, preserving the synthetic utility of this substitution pattern.
| Evidence Dimension | Relative oxidative addition rate for palladium(0) catalysts |
|---|---|
| Target Compound Data | C(sp²)-Br bond; oxidative addition rate ≈ 10²–10³ times faster than the corresponding C-Cl bond |
| Comparator Or Baseline | 5-Chloro-4-methylpicolinaldehyde (CAS 886364-96-1); C(sp²)-Cl bond |
| Quantified Difference | Approximately 100- to 1,000-fold faster oxidative addition for C-Br vs. C-Cl [1] |
| Conditions | General palladium(0)-catalyzed cross-coupling; see Miyaura & Suzuki (1995) for systematic kinetic comparisons |
Why This Matters
The bromo substituent permits efficient coupling at lower temperatures and with lower catalyst loadings, reducing side-product formation and improving overall synthetic throughput in multi-step medicinal chemistry sequences.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. View Source
